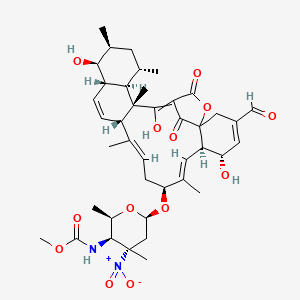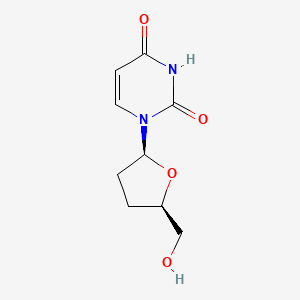
2',3'-Dideoxy-beta-L-uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-beta-L-uridine is a nucleoside analogue that lacks hydroxyl groups at the 2’ and 3’ positions on the ribose sugar. This modification makes it a valuable compound in antiviral and anticancer research due to its ability to inhibit viral replication and DNA synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-beta-L-uridine typically involves the following steps:
Starting Material: The process begins with L-xylose, which is converted into its acetonide derivative using acetone and sulfuric acid.
Acylation: The acetonide is then acylated with benzoyl chloride in pyridine/chloroform to yield a dibenzoate.
Hydrolysis and Acylation: Hydrolysis of the acetonide with acetic acid produces a dihydroxy sugar, which is further acylated with acetic anhydride to form a tetracylated L-xylose.
Condensation: This compound is condensed with 2,4-bis(trimethylsilyloxy)pyrimidine, obtained by silylation of uracil with hexamethyldisilazane, using trimethylsilyl triflate in dichloroethane to afford the nucleoside.
Selective Hydrolysis: The acetate ester is selectively hydrolyzed using hydrazine and acetic acid in pyridine to yield dibenzoylated xylofuranosyl-uracil.
Isomerization and Deoxygenation: Isomerization to the arabinofuranosyl analogue is achieved by reaction with dicyclohexylcarbodiimide and dichloroacetic acid, followed by treatment with sodium borohydride. Subsequent deoxygenation of the 2’-hydroxyl group is effected via condensation with phenyl chlorothionoformate and reduction with tris(trimethylsilyl)silane and azobis(isobutyronitrile) (AIBN).
Iodination and Protection: Iodination of the uracil ring with iodine and cerium ammonium nitrate in acetonitrile produces the 5-iodo derivative, which is protected at the 3-nitrogen atom by condensation with p-toluoyl chloride.
Final Steps: Introduction of the 5-methyl group is achieved by reaction with tetramethyltin in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for 2’,3’-Dideoxy-beta-L-uridine follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxy-beta-L-uridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can modify the uracil ring or the sugar moiety.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the uracil ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use iodine or bromine in the presence of catalysts like cerium ammonium nitrate.
Major Products
Oxidation: Produces various uridine derivatives.
Reduction: Results in modified uracil or sugar moieties.
Substitution: Yields halogenated uridine derivatives.
Applications De Recherche Scientifique
2’,3’-Dideoxy-beta-L-uridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Serves as a tool for studying DNA and RNA synthesis and function.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis B virus.
Industry: Utilized in the development of antiviral drugs and as a research reagent.
Mécanisme D'action
2’,3’-Dideoxy-beta-L-uridine exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA synthesis. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination during DNA replication. This mechanism is particularly effective against rapidly replicating viruses and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analogue with similar antiviral properties.
2’,3’-Dideoxycytidine: Used in the treatment of HIV.
2’,3’-Dideoxy-2’,3’-didehydro-beta-L-cytidine: Exhibits potent antiviral activity against hepatitis B virus.
Uniqueness
2’,3’-Dideoxy-beta-L-uridine is unique due to its specific inhibition of DNA polymerase and its effectiveness in terminating DNA synthesis. Its structure allows for selective targeting of viral and cancerous cells, making it a valuable compound in antiviral and anticancer research .
Propriétés
Numéro CAS |
153547-98-9 |
|---|---|
Formule moléculaire |
C9H12N2O4 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)/t6-,8+/m1/s1 |
Clé InChI |
BTOTXLJHDSNXMW-SVRRBLITSA-N |
SMILES isomérique |
C1C[C@H](O[C@H]1CO)N2C=CC(=O)NC2=O |
SMILES canonique |
C1CC(OC1CO)N2C=CC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


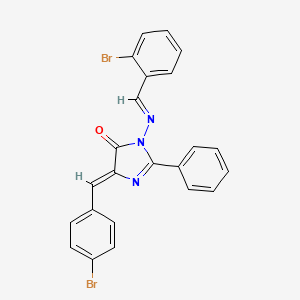
![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)
![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
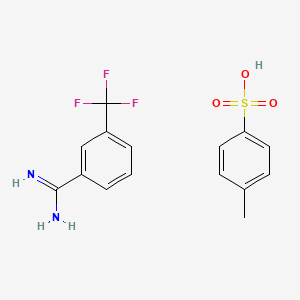
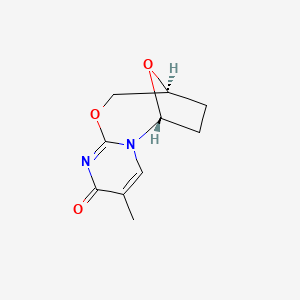
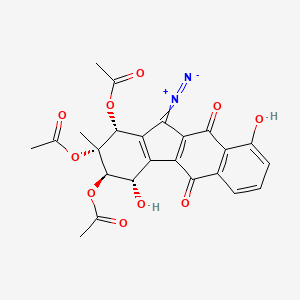
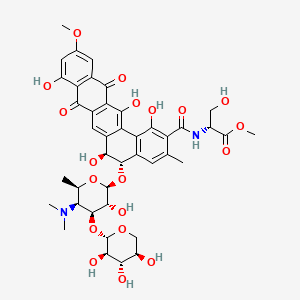
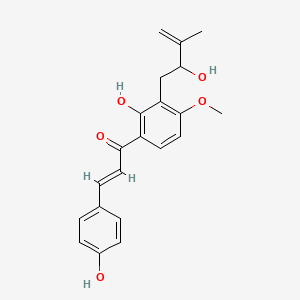
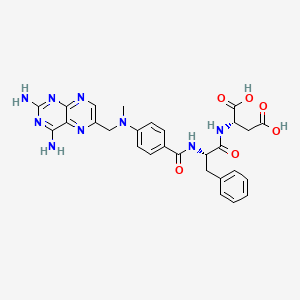
![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)

